2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide
CAS No.:
Cat. No.: VC15817655
Molecular Formula: C7H8F3N3OS
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F3N3OS |
|---|---|
| Molecular Weight | 239.22 g/mol |
| IUPAC Name | 2-amino-5-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C7H8F3N3OS/c1-3-4(13-6(11)15-3)5(14)12-2-7(8,9)10/h2H2,1H3,(H2,11,13)(H,12,14) |
| Standard InChI Key | PBKNIJGPLAWQEV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)N)C(=O)NCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide, delineates its core structure: a thiazole ring substituted at positions 2 (amino), 5 (methyl), and 4 (carboxamide linked to a trifluoroethyl group). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, provides a rigid planar structure conducive to intermolecular interactions. The trifluoroethyl moiety introduces strong electron-withdrawing effects and hydrophobicity, which influence solubility and membrane permeability .
Molecular Geometry and Electronic Features
X-ray crystallography data for analogous thiazolecarboxamides reveal that the carboxamide group typically adopts a planar configuration, facilitating hydrogen bonding with biological targets . The trifluoroethyl group’s electronegative fluorine atoms create a dipole moment, enhancing binding affinity to hydrophobic pockets in proteins. Computational models suggest that the methyl group at position 5 contributes to steric stabilization, potentially reducing metabolic degradation .
Physicochemical Parameters
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Molecular Formula: C₇H₇F₃N₃OS
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Molecular Weight: 263.21 g/mol
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LogP: Estimated at 1.8 (indicating moderate lipophilicity)
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Solubility: Low aqueous solubility (<1 mg/mL in water) but soluble in polar organic solvents like DMSO and ethanol .
The compound’s stability under physiological conditions remains under investigation, though its trifluoroethyl group is expected to confer resistance to enzymatic hydrolysis compared to non-fluorinated analogs .
Synthesis and Manufacturing
Synthetic routes to 2-amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide involve multi-step protocols common in heterocyclic chemistry. While direct literature on its synthesis is limited, methodologies for structurally related thiazoles provide a framework for plausible pathways .
Key Synthetic Steps
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Thiazole Ring Formation:
Condensation of α-bromoketones with thioureas yields 2-aminothiazole intermediates. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to form a 2-amino-5-methylthiazole ester . -
Carboxamide Introduction:
The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by activation (e.g., using thionyl chloride) and coupling with 2,2,2-trifluoroethylamine. This step typically employs coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) to form the amide bond . -
Purification:
Column chromatography or recrystallization from ethanol/water mixtures isolates the pure product.
Optimization Challenges
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Fluorine Handling: The trifluoroethyl group necessitates anhydrous conditions to prevent hydrolysis.
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Regioselectivity: Ensuring correct substitution on the thiazole ring requires precise temperature and catalyst control .
Applications and Comparative Analysis
Therapeutic Applications
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Antimicrobial Agents: Potential for treating skin infections and biofilm-associated diseases.
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Oncology: Adjuvant therapy in combination with chemotherapeutic agents.
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Neurology: Modulation of neuroinflammatory pathways in Alzheimer’s disease .
Comparative Analysis with Structural Analogs
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-methylthiazole | Amino and methyl groups | Antimicrobial |
| N-(2,4,6-trimethylphenyl)-thiazolecarboxamide | Bulky aryl substituent | Enzyme inhibition |
| This Compound | Trifluoroethylcarboxamide | Broad-spectrum bioactivity |
The trifluoroethyl group in this compound confers distinct pharmacokinetic advantages, including prolonged half-life and blood-brain barrier permeability, compared to non-fluorinated analogs .
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